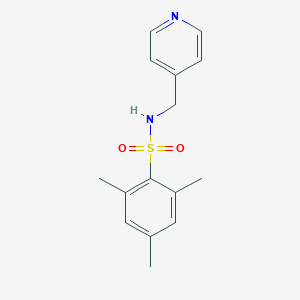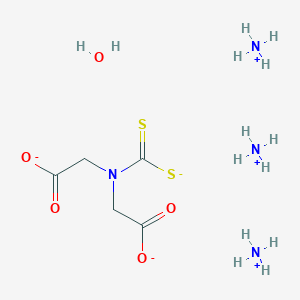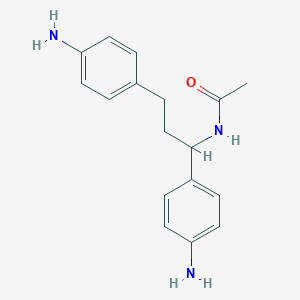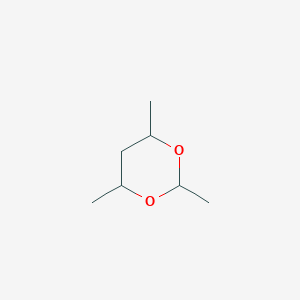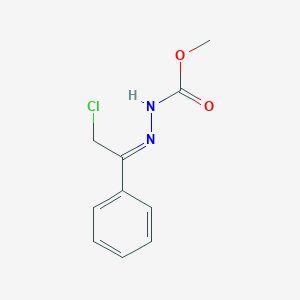![molecular formula C16H14OS B231570 [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)
[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene is a compound that has been studied extensively for its potential applications in scientific research. It is a member of the sulfinylbenzene family and has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene is not fully understood, but it is believed to interact with reactive oxygen species to produce a fluorescent signal. It may also have other effects on cellular processes that are not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene has a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate cellular signaling pathways. It has also been shown to have antioxidant properties and may help protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene in lab experiments is its fluorescent properties, which make it useful for detecting reactive oxygen species in cells. However, its complex synthesis process and potential toxicity may limit its use in certain applications.
未来方向
There are several potential future directions for research on [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene. One area of focus could be on improving its synthesis process to make it more accessible for use in lab experiments. Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Finally, research could be conducted to explore the use of other sulfinylbenzene compounds for similar purposes.
合成方法
The synthesis of [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene is a complex process that involves several steps. The first step is the preparation of 4-phenyl-1,3-butadiene, which is then reacted with sulfur dioxide and oxygen to form the sulfinyl group. The resulting product is then purified and isolated.
科学研究应用
[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene has been studied for a number of potential applications in scientific research. One area of focus has been its use as a fluorescent probe for detecting reactive oxygen species in cells. It has also been investigated for its potential as a therapeutic agent for treating cancer and other diseases.
属性
分子式 |
C16H14OS |
|---|---|
分子量 |
254.3 g/mol |
IUPAC 名称 |
[(1E,3Z)-4-(benzenesulfinyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H14OS/c17-18(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H/b11-7+,14-8- |
InChI 键 |
CXUHCOXHJOMDIX-IRRVLEPVSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=C\S(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC=CS(=O)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CS(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



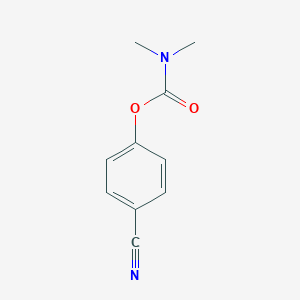
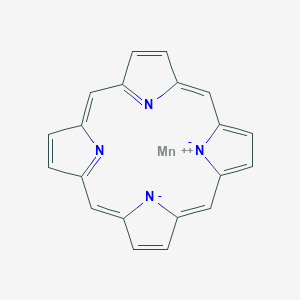
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
